Scopolamine Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

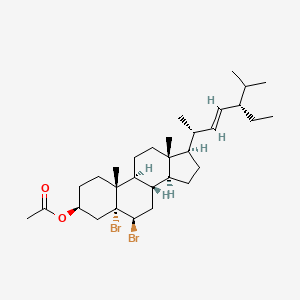

Scopolamine Sulfate, also known as hyoscine, is a naturally occurring alkaloid derived from plants in the Solanaceae family. It has been used in medical treatments since the early 20th century and is still used today to treat motion sickness, nausea, and to reduce the production of saliva and other secretions. In recent years, scopolamine sulfate has also become an important tool in laboratory experiments, due to its ability to produce a wide range of biochemical and physiological effects.

Scientific Research Applications

Treatment of Postoperative Nausea and Vomiting

Scopolamine is widely used in the medical field for the treatment of postoperative nausea and vomiting . It acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect .

Motion Sickness

Scopolamine is also used to treat motion sickness . It is more powerful than hyoscyamine in suppressing salivation and dilating the pupils, and it possesses central depressing effects even at low therapeutic doses .

Gastrointestinal, Renal and Biliary Spasms

Scopolamine has been used to treat gastrointestinal, renal, and biliary spasms . Its anticholinergic properties help to relax the muscles in these areas, reducing spasms and associated pain .

External Application for Pain Relief

Scopolamine can be applied externally for broken bones, swellings, and also in cases of stomach or arthritic pain . This provides a non-invasive method of pain relief for patients .

Antidepressant Effects

Research has indicated that scopolamine exerts antidepressant effects of varying intensity . It can be administered orally, intramuscularly, or intravenously, alone or in combination with other antidepressants .

Synthetic Production for Increased Availability

Researchers have developed an efficient, fully synthetic method to produce scopolamine . This decreases reliance on medicinal crops and increases availability, allowing for further investigation into other uses .

Potential Countermeasure for Nerve Agent Exposure

In addition to their current treatment uses, scopolamine and other derivatives from nightshades may be useful countermeasures for nerve agent exposure . This is a potential area for further research .

Substrate for Semisynthetic Drugs

Scopolamine is used as a substrate for semisynthetic drugs like tiotropium bromide or scopolamine-N-butyl bromide . This expands its applications into the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .

Result of Action

Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .

Action Environment

Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .

properties

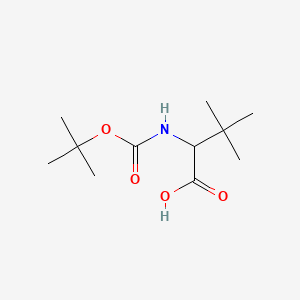

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] } | |

CAS RN |

866926-81-0 |

Product Name |

Scopolamine Sulfate |

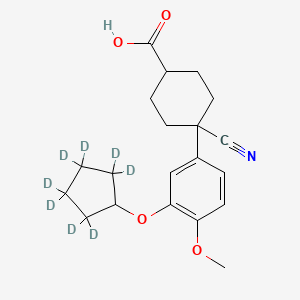

Molecular Formula |

C₁₇H₂₁NO₇S |

Molecular Weight |

383.42 |

synonyms |

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)